molecular formula C8H7Br2NO2 B14913009 Methyl 2-amino-4,5-dibromobenzoate

Methyl 2-amino-4,5-dibromobenzoate

Cat. No.: B14913009
M. Wt: 308.95 g/mol
InChI Key: OATPAGDXYYCICC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5-dibromobenzoate (CAS: 1866628-88-7) is a brominated aromatic ester with the molecular formula C₈H₇Br₂NO₂ and a molar mass of 308.95 g/mol. Structurally, it features a benzene ring substituted with an amino group (-NH₂) at position 2 and bromine atoms at positions 4 and 5, with a methyl ester (-COOCH₃) at position 1 (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials research, where its functional groups enable diverse reactivity. Suppliers such as ChemBK list it under synonyms like "Benzoic acid, 2-amino-4,5-dibromo-, methyl ester" .

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

methyl 2-amino-4,5-dibromobenzoate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3

InChI Key

OATPAGDXYYCICC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Br)Br

Origin of Product

United States

Preparation Methods

Bromination Strategies for Aromatic Substrates

Directed Bromination of Nitrobenzoate Esters

The bromination of nitro-substituted benzoate esters represents a critical step in synthesizing dibrominated intermediates. In the case of methyl 3-nitro-4,5-dibromobenzoate, bromination is achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid (98%) at 60°C for 3 hours, yielding a crude product with >93% efficiency. For methyl 2-nitrobenzoate, analogous bromination would require careful control of regioselectivity. Nitro groups act as meta-directing substituents, which complicates the introduction of bromine atoms at the 4- and 5-positions.

A proposed adaptation involves using excess NBS (1.1–1.2 molar equivalents relative to the substrate) in sulfuric acid at elevated temperatures (55–65°C). This method could theoretically override steric and electronic challenges, though competing side reactions (e.g., ortho-bromination) may necessitate iterative optimization.

Table 1: Bromination Reaction Parameters from Analogous Systems
Substrate Brominating Agent Solvent Temperature Time Yield Source
Methyl 4-bromo-3-nitrobenzoate NBS (1.1 eq) H₂SO₄ (98%) 60°C 3 h 93.5%
Methyl 2-nitrobenzoate* NBS (1.2 eq) H₂SO₄ (98%) 60°C 4 h 85%†

*Theoretical adaptation for 4,5-dibromination.
†Hypothetical yield based on.

Reduction of Nitro to Amino Functionality

Iron-Mediated Reduction

The reduction of nitro groups to amines is a cornerstone of aromatic amine synthesis. For methyl 3-nitro-4,5-dibromobenzoate, a mixture of Fe powder (2.5–3.0 eq), concentrated HCl (37%, 0.11–0.12 eq), and ethanol/water (8:1 v/v) at 90°C for 3 hours achieves an 81–82% yield. This method’s scalability and cost-effectiveness make it industrially viable, though residual iron particulates require filtration through diatomaceous earth.

For methyl 2-nitro-4,5-dibromobenzoate, similar conditions are applicable. However, steric hindrance from the 4,5-dibromo substituents may slow reaction kinetics, necessitating extended reaction times (4–5 hours) or increased HCl stoichiometry.

Table 2: Reduction Conditions and Outcomes
Substrate Reducing Agent Solvent Temperature Time Yield Source
Methyl 3-nitro-4,5-dibromobenzoate Fe/HCl EtOH/H₂O (8:1) 90°C 3 h 81%
Methyl 2-nitro-4,5-dibromobenzoate* Fe/HCl EtOH/H₂O (8:1) 90°C 4 h 75%†

*Theoretical adaptation.
†Projected yield accounting for steric effects.

Purification and Characterization

Column Chromatography and Recrystallization

Post-reduction crude products typically require chromatographic purification. In, silica gel chromatography with ethyl acetate/petroleum ether (1:2) eluent yields methyl 3-amino-4,5-dibromobenzoate with 98% HPLC purity. For the 2-amino isomer, alternative solvent systems (e.g., dichloromethane/methanol) may improve resolution due to polarity differences.

Recrystallization in acetone or ethanol is another viable option, though dibrominated aromatics often exhibit low solubility, necessitating hot filtration and slow cooling.

Spectroscopic Validation

1H NMR and LC-MS are critical for structural confirmation. For methyl 3-amino-4,5-dibromobenzoate, diagnostic peaks include aromatic protons at δ7.38–7.34 ppm (d, J=1.8 Hz) and the methoxy group at δ3.82 ppm. The 2-amino isomer would exhibit distinct splitting patterns due to altered symmetry, with anticipated shifts for the amino protons near δ6.0 ppm.

Industrial-Scale Considerations

Alternative Methodologies

Electrophilic bromination using Br₂ in acetic acid offers a route bypassing NBS, though bromine’s volatility and toxicity limit its industrial adoption. Catalytic hydrogenation (e.g., H₂/Pd-C) could replace Fe/HCl for nitro reduction, but bromine’s susceptibility to hydrodebromination requires careful catalyst selection.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,5-dibromobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding the corresponding de-brominated compound.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: De-brominated methyl 2-amino-benzoate.

    Substitution: Hydroxy or alkoxy derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4,5-dibromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4,5-dibromobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 2-amino-4,5-dibromobenzoate with two structurally related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions Key Functional Groups Primary Applications
This compound 1866628-88-7 C₈H₇Br₂NO₂ 308.95 2-NH₂, 4-Br, 5-Br Amino, bromine, methyl ester Pharmaceutical intermediates
Methyl 2-amino-3,5-dibromobenzoate 606-00-8 C₈H₇Br₂NO₂ 308.95 2-NH₂, 3-Br, 5-Br Amino, bromine, methyl ester Research reagents, organic synthesis
Methyl 2-(bromomethyl)-4,5-difluorobenzoate L000072 (CAT) C₉H₇BrF₂O₂ 277.06* 2-CH₂Br, 4-F, 5-F Bromomethyl, fluorine, methyl ester Material science, drug discovery

Note: Molar mass for Methyl 2-(bromomethyl)-4,5-difluorobenzoate is calculated based on inferred molecular formula.

This compound
  • Substituents: The amino group at position 2 enhances nucleophilicity, enabling coupling reactions (e.g., Buchwald-Hartwig amination).
  • Applications : Suited for synthesizing heterocycles or active pharmaceutical ingredients (APIs) requiring brominated aromatic scaffolds .
Methyl 2-amino-3,5-dibromobenzoate
  • Substituents : Bromine at positions 3 and 5 alters regioselectivity compared to the 4,5-dibromo isomer. The meta-substitution pattern may reduce steric effects but modify electronic interactions in cross-coupling reactions.
  • Applications : Priced competitively (e.g., 10g for €27.00 from CymitQuimica), it is used in exploratory organic synthesis and small-scale research .
Methyl 2-(bromomethyl)-4,5-difluorobenzoate
  • Applications : Valued in material science for synthesizing fluorinated polymers or ligands in catalysis .

Cost and Availability

  • Methyl 2-amino-3,5-dibromobenzoate is commercially available at lower costs (e.g., €85.00/100g from CymitQuimica), making it preferable for high-throughput screening .
  • This compound lacks explicit pricing data but is presumed costlier due to specialized substitution patterns.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-3,5-dibromobenzoate?

The synthesis typically involves sequential bromination and esterification. A validated method starts with 2-aminobenzoic acid , which undergoes bromination in acetic acid at 273–278 K using bromine (Br₂). The intermediate 2-amino-3,5-dibromobenzoic acid is isolated (93% yield) and then esterified with methanol under reflux in acetic anhydride. Crystallization from methanol yields the final product .

Q. Key steps :

  • Bromination: Controlled temperature to avoid over-bromination.
  • Esterification: Acetic anhydride acts as both solvent and catalyst.
  • Purification: Slow evaporation from methanol for X-ray-quality crystals .

Q. How is Methyl 2-amino-3,5-dibromobenzoate structurally characterized?

X-ray crystallography is the gold standard. The crystal structure (monoclinic, space group P2₁/c) reveals:

  • Ortho-substitution : N,N-diacetyl group at position 2.
  • Meta-substitution : Bromine atoms at positions 3 and 5.
  • Weak C–H⋯O interactions stabilize the packing .

Q. Spectroscopic data :

  • NMR : Distinct splitting patterns due to bromine’s magnetic anisotropy (e.g., aromatic protons at δ 7.8–8.2 ppm).
  • IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and NH₂ (~3400 cm⁻¹) .

Q. What purification techniques are effective for this compound?

  • Recrystallization : Methanol is preferred for slow evaporation to obtain high-purity crystals .
  • Column chromatography : Use silica gel with ethyl acetate/hexane (1:4) for lab-scale purification .

Advanced Questions

Q. How can regioselectivity challenges in bromination be addressed?

The meta -directing nature of the amino group complicates bromine substitution. To optimize regioselectivity:

  • Temperature control : Lower temperatures (273–278 K) favor mono-/di-bromination.
  • Solvent effects : Polar aprotic solvents (e.g., acetic acid) stabilize intermediates.
  • Catalysts : FeBr₃ or H₂SO₄ can enhance reaction specificity .

Q. Common side products :

  • Over-brominated derivatives (e.g., tribromo analogs).
  • Acetylated byproducts due to excess acetic anhydride .

Q. What analytical challenges arise in interpreting NMR spectra of polyhalogenated benzoates?

  • Splitting complexity : Bromine’s quadrupolar moment broadens signals, complicating integration.
  • Solvent interference : Deuterated DMSO may mask NH₂ protons; use CDCl₃ for clarity.
  • 2D NMR : HSQC and HMBC correlations resolve overlapping aromatic signals .

Q. What biological applications have been explored for this compound?

While direct studies are limited, structural analogs (e.g., Ethyl 2-amino-4-bromo-3,5-difluorobenzoate ) show enzyme modulation and antimicrobial activity . Preliminary data suggest Methyl 2-amino-3,5-dibromobenzoate may inhibit cell proliferation by G2/M phase arrest , though mechanistic studies are needed .

Q. How do storage conditions impact compound stability?

  • Ambient storage : Stable under normal conditions but prone to hydrolysis in humid environments.
  • Refrigeration (2–8°C) : Recommended for long-term storage to prevent decomposition.
  • Desiccants : Use silica gel to mitigate moisture-induced degradation .

Methodological Recommendations

  • Synthetic optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Crystallography : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution structures .
  • Biological assays : Pair with cytotoxicity studies (e.g., MTT assay) to validate activity .

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